molecular formula C18H24N4O B2710301 3-(cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one CAS No. 899943-45-4

3-(cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No. B2710301
CAS RN: 899943-45-4
M. Wt: 312.417
InChI Key: BLGHODYTYOOBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one, also known as CPIT, is a chemical compound that has gained attention in scientific research for its potential applications in medicine and pharmacology.

Scientific Research Applications

Anticancer Potential

3-(cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one and its derivatives have shown potential as anticancer agents. Studies reveal that certain 1,2,4-triazine derivatives exhibit inhibitory effects on the CYP1A1 enzyme, indicating their potential as promising anticancer drugs (El Massry et al., 2012). Furthermore, specific 1,2,4-triazin-5(4H)-one derivatives have demonstrated pronounced cytostatic activity against various cancer cell lines, including melanoma, non-small cell lung cancer, kidney cancer, and cancer of the central nervous system (Voskoboynik et al., 2018).

Antiviral Applications

Compounds based on the 1,2,4-triazin-5(4H)-one structure have been investigated for their antiviral properties. For instance, interactions of 3-aryl-1,2,4-triazin-5(4H)-ones with other compounds have led to the formation of derivatives with studied cytotoxic and antiviral actions against viruses like vaccinia (Rusinov et al., 2012).

Lignification Inhibition

A synthesized triazine structurally analogous to metribuzin has been found to powerfully inhibit the cell-wall lignification process catalyzed by peroxidase from lupin. This suggests a potential application in the study of plant physiology and herbicide action (Muñoz et al., 1990).

Antibacterial and Mosquito Larvicidal Properties

Novel derivatives of 1,2,4-triazin-5(4H)-one have exhibited moderate antibacterial and mosquito-larvicidal activities, indicating potential use in controlling bacterial pathogens and mosquito-borne diseases (Castelino et al., 2014).

Synthesis and Molecular Structure Studies

The synthesis and structural elucidation of 1,2,4-triazin-5(4H)-one derivatives are crucial for understanding their chemical properties and potential applications. Research has been conducted on various synthesis methods, including microwave-assisted synthesis, and the structural analysis of these compounds, which aids in the development of new drugs and materials (Saad et al., 2011).

properties

IUPAC Name

3-(cyclopentylamino)-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-12(2)14-9-7-13(8-10-14)11-16-17(23)20-18(22-21-16)19-15-5-3-4-6-15/h7-10,12,15H,3-6,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGHODYTYOOBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.